4-Isopropoxy-N-(4-methylbenzyl)aniline
Overview
Description
4-Isopropoxy-N-(4-methylbenzyl)aniline is an organic compound with the molecular formula C17H21NO and a molecular weight of 255.35 g/mol . This compound is characterized by the presence of an isopropoxy group and a methylbenzyl group attached to an aniline core. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 4-Isopropoxy-N-(4-methylbenzyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzylamine and 4-isopropoxyaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or ethanol.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reagents like sodium borohydride (NaBH4) are commonly used to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-Isopropoxy-N-(4-methylbenzyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions can occur, where the isopropoxy group can be replaced by other nucleophiles such as halides or alkoxides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Isopropoxy-N-(4-methylbenzyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Research involving this compound includes the development of potential therapeutic agents for various diseases.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-N-(4-methylbenzyl)aniline involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to certain proteins or enzymes, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, or apoptosis, depending on the context of its use.
Comparison with Similar Compounds
4-Isopropoxy-N-(4-methylbenzyl)aniline can be compared with other similar compounds:
Similar Compounds: Compounds such as 4-isopropoxy-N-benzylaniline and 4-methoxy-N-(4-methylbenzyl)aniline share structural similarities.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-propan-2-yloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13(2)19-17-10-8-16(9-11-17)18-12-15-6-4-14(3)5-7-15/h4-11,13,18H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIUIZAVPABKSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=CC=C(C=C2)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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